Product packaging for Diethyl isopropylmalonate(Cat. No.:CAS No. 759-36-4)

Diethyl isopropylmalonate

Cat. No.: B147080
CAS No.: 759-36-4
M. Wt: 202.25 g/mol
InChI Key: BYQFBFWERHXONI-UHFFFAOYSA-N
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Description

Significance of Malonate Esters in Organic Synthesis

Malonate esters, in general, are of paramount importance in organic synthesis, primarily due to their role in the malonic ester synthesis. patsnap.comwikipedia.org This classic reaction provides a reliable method for the preparation of substituted carboxylic acids from alkyl halides. libretexts.org The methylene (B1212753) group (-CH2-) positioned between the two carbonyl groups of the ester functionalities exhibits enhanced acidity, with a pKa of about 13 for diethyl malonate, allowing for easy deprotonation by a suitable base, such as sodium ethoxide, to form a stable enolate. ucalgary.ca This nucleophilic enolate can then readily react with an alkyl halide in a nucleophilic substitution reaction. wikipedia.org

Subsequent hydrolysis of the resulting dialkyl malonate, followed by decarboxylation upon heating, yields a carboxylic acid with a carbon chain extended by the alkyl group introduced. ucalgary.ca This synthetic strategy is highly valued for its versatility and predictability in forming new carbon-carbon bonds, a fundamental operation in the construction of complex organic molecules. patsnap.com Beyond simple alkylation, the malonic ester synthesis can be adapted for the synthesis of cycloalkylcarboxylic acids through intramolecular reactions with dihalides, a process known as the Perkin alicyclic synthesis. wikipedia.org The ability to introduce two different alkyl groups sequentially further broadens the synthetic utility of malonate esters. wikipedia.org Their application extends to the synthesis of various pharmaceuticals, including barbiturates, as well as agrochemicals and fragrances. ontosight.aipatsnap.com

Research Trajectory of Diethyl Isopropylmalonate in Modern Chemical Sciences

The research trajectory of this compound has evolved from its foundational use in classical organic synthesis to more specialized applications in modern chemical sciences. Initially recognized for its role as a nucleophile in alkylation reactions, its utility has expanded into various fields.

A significant area of research involves its use as a precursor in the synthesis of pharmaceutically active compounds. For instance, it is a key intermediate in the synthesis of certain barbiturates, a class of drugs that act as central nervous system depressants. vaia.com The synthesis involves the condensation of a substituted malonate ester, such as this compound, with urea (B33335). vaia.com Furthermore, recent research has demonstrated its role in the total synthesis of a naturally occurring anticancer compound, 3-isopropyl-tetrahydropyrrolo[1,2-a]pyrimidine-2,4(1H,3H)-dione (ITPD). figshare.com In this synthesis, this compound was a key starting material. figshare.com

Modern research also explores the stereoselective transformations of this compound derivatives. For example, studies on the lipase-catalyzed hydrolysis of diethyl 2-(benzyloxy)-2-isopropylmalonate highlight the integration of biocatalysis with traditional chemical synthesis to achieve chiral separations. tandfonline.com This approach is valuable for the preparation of enantiomerically pure compounds, which is often a critical requirement for pharmaceuticals.

Furthermore, the reactivity of this compound continues to be explored in the context of developing new synthetic methodologies. Its reaction with chalcone (B49325) via Michael addition under high pressure and with a fluoride (B91410) catalyst to form compounds with quaternary carbon atoms is an example of such ongoing research. chemicalbook.com The compound is also utilized in the study of transition metal-catalyzed reactions, such as the arylation of enolates, which aims to develop more environmentally friendly and atom-efficient synthetic methods. wits.ac.za

The physical and chemical properties of this compound are well-documented and crucial for its application in various synthetic procedures.

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C10H18O4 chemicalbook.com
Molecular Weight 202.25 g/mol chemicalbook.comnih.gov
Appearance Colorless to pale yellow liquid solubilityofthings.com
Odor Characteristic ester-like solubilityofthings.com
Density 0.981 g/mL at 25 °C chemicalbook.com
Boiling Point 62 °C at 0.35 mmHg chemicalbook.com
Refractive Index n20/D 1.42 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B147080 Diethyl isopropylmalonate CAS No. 759-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-propan-2-ylpropanedioate
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InChI

InChI=1S/C10H18O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQFBFWERHXONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226820
Record name Diethyl isopropylmalonate
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759-36-4
Record name 1,3-Diethyl 2-(1-methylethyl)propanedioate
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Record name Diethyl isopropylmalonate
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Record name DIETHYL ISOPROPYLMALONATE
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Record name Diethyl isopropylmalonate
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Record name Diethyl isopropylmalonate
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Synthetic Methodologies for Diethyl Isopropylmalonate

Alkylation of Diethyl Malonate Precursors

The most prevalent and direct route to diethyl isopropylmalonate is the alkylation of diethyl malonate using an isopropyl halide. This reaction is a classic example of the malonic ester synthesis, which leverages the acidity of the α-hydrogens of the malonate to form a new carbon-carbon bond. wikipedia.orglibretexts.org

The alkylation of diethyl malonate proceeds through a two-step mechanism. The first step is an acid-base reaction where a strong base removes one of the acidic α-hydrogens (protons) located on the carbon between the two carbonyl groups. ucalgary.ca The pKa of these protons is approximately 13, making them readily removable by a suitable base like sodium ethoxide. libretexts.orgucalgary.ca This deprotonation results in the formation of a resonance-stabilized enolate ion, which is a potent nucleophile. libretexts.orgpatsnap.com

The second step involves the nucleophilic enolate ion attacking an electrophilic alkyl halide, in this case, an isopropyl halide such as 2-bromopropane (B125204) or 2-iodopropane. This attack occurs via a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org The enolate displaces the halide leaving group, forming a new carbon-carbon bond between the malonate's central carbon and the isopropyl group. organicchemistrytutor.com The efficiency of this SN2 reaction is subject to steric hindrance; while primary alkyl halides are ideal, secondary halides like isopropyl bromide are effective, though tertiary halides are unsuitable as they lead to elimination reactions. libretexts.orgorganicchemistrytutor.com

The yield and purity of this compound are highly dependent on the optimization of reaction parameters. Key factors include the choice of reagents, their molar ratios, temperature, and reaction time. Typically, the reaction involves heating a mixture of diethyl malonate, a base, and an isopropyl halide under reflux for several hours. chemicalbook.comprepchem.com

One common procedure involves the initial formation of the sodium ethoxide base, followed by the addition of diethyl malonate. A subsequent dropwise addition of the isopropyl halide while refluxing the mixture completes the reaction. prepchem.com Reports indicate that using a slight molar excess of the alkylating agent can drive the reaction to completion. For example, a successful synthesis used a 1.5:1 molar ratio of 2-bromopropane to diethyl malonate. chemicalbook.com Prolonged refluxing, sometimes for over 10 hours, is often necessary to achieve high yields, which can be as high as 97%. chemicalbook.com

Table 1: Selected Reaction Conditions for this compound Synthesis

Diethyl Malonate (moles)Base (moles)Alkylating Agent (moles)SolventConditionsYieldReference
0.5Sodium Ethoxide (0.6)2-Bromopropane (0.75)Ethanol (B145695)Reflux, >10 hours97% chemicalbook.com
0.5Sodium Ethoxide (from 0.56g Na)2-Bromopropane (0.6)EthanolReflux, overnightNot specified prepchem.com
1.0Sodium EthoxideIsopropyl Bromide (Not specified)Diethyl CarbonateReflux, 32 hours85% google.com
18.0 mmolSodium Hydride (19.8 mmol)2-Iodopropane (19.8 mmol)THF0 °C to room tempNot specified utoronto.ca

The choice of base and solvent is critical for maximizing the efficiency of the alkylation.

Bases: The most common base is sodium ethoxide (NaOEt). chemicalbook.comprepchem.com It is crucial to use a base with an alkoxide that matches the alkyl group of the ester (i.e., ethoxide for ethyl esters) to prevent transesterification, a side reaction that would scramble the ester groups and lead to a mixture of products. wikipedia.orgwikipedia.org Other bases can also be employed. Sodium hydride (NaH) is an effective alternative that forms the enolate irreversibly. utoronto.ca In some specialized systems, metal oxides like calcium oxide (CaO) have been used as the base, particularly in combination with aprotic, dipolar solvents. google.comjst.go.jp

Solvents: When sodium ethoxide is the base, absolute ethanol is the conventional solvent. prepchem.com The solvent must typically be anhydrous, as the presence of water can hydrolyze the ester and consume the base, reducing the yield. sciencemadness.org For other base systems, different solvents are required. Aprotic, dipolar solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are used with metal oxide bases. google.com Tetrahydrofuran (THF) is a common solvent when using sodium hydride. utoronto.ca The solvent's role is to dissolve the reactants and intermediates and to facilitate the desired reaction pathway.

Alternative Synthetic Pathways

While direct alkylation is standard, other synthetic strategies focus on the assembly of the diethyl malonate precursor or involve multistep sequences where this compound is a key intermediate.

Alternative methods often concern the synthesis of the diethyl malonate precursor itself. One industrial method starts with sodium chloroacetate (B1199739). This compound is first reacted with sodium cyanide to produce sodium cyanoacetate (B8463686). wikipedia.orggoogleapis.com The cyanoacetate intermediate is then treated with ethanol and a strong acid catalyst, such as sulfuric acid, to hydrolyze the nitrile group and esterify both carboxylic acid groups, yielding diethyl malonate. wikipedia.orggoogle.com An alternative pathway for synthesizing the precursor involves the carboxyesterification of sodium chloroacetate by reacting it with carbon monoxide and ethanol in the presence of a dicobalt octacarbonyl catalyst. wikipedia.org

This compound often features as a building block in more extensive, multistep syntheses of complex target molecules. For example, it has been used as a starting material in the synthesis of indanone compounds. In this process, this compound is first coupled with a substituted benzyl (B1604629) halide and then treated with a strong acid to induce hydrolysis, decarboxylation, and cyclization in a single step. google.com

Furthermore, the principles of malonic ester synthesis can be extended. After the initial synthesis of this compound, a second, different alkyl group can be introduced. This is achieved by repeating the deprotonation step with another equivalent of base, followed by the addition of a second alkylating agent (e.g., methyl iodide) to produce a dialkylated malonate, such as diethyl methyl-iso-propylmalonate. sciencemadness.orgchemicalbook.com This highlights the versatility of the malonic ester platform for constructing more substituted carbon frameworks.

Advancements in Stereoselective Synthesis

The synthesis of this compound, where the central carbon atom is a stereocenter, presents a significant challenge in asymmetric synthesis. The direct stereoselective alkylation of diethyl malonate with an isopropyl electrophile is complicated by the steric bulk of the isopropyl group and the potential for over-alkylation. mdpi.comwikipedia.org Consequently, research has focused on alternative and more sophisticated methodologies to achieve high levels of stereocontrol. These advancements primarily revolve around enzymatic resolutions and the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.

One of the most effective strategies for obtaining enantiomerically enriched isopropylmalonate derivatives is through enzymatic kinetic resolution. This method leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture or prochiral substrates. A notable study demonstrated the efficacy of lipase-catalyzed hydrolysis for a related compound, diethyl 2-(benzyloxy)-2-isopropylmalonate. tandfonline.com In this process, the enzyme selectively hydrolyzes one enantiomer of the prochiral diester, leading to a chiral monoacid and the unreacted diester in high enantiomeric excess. Using the lipase (B570770) Novozym 435, researchers achieved an exceptional 99% enantiomeric excess (ee) for the desired product with a 50% yield, highlighting the precision of biocatalysis for creating sterically hindered chiral centers. tandfonline.com

Table 1: Enzymatic Resolution of Diethyl 2-(benzyloxy)-2-isopropylmalonate tandfonline.com

Enzyme Co-solvent Temperature (°C) Time (h) Yield (%) Enantiomeric Excess (ee %)
Novozym 435 DMSO 30 24 50 99
Lipase AS DMSO 30 24 24 85
Lipase G DMSO 30 24 15 70

Another powerful and widely employed strategy is the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to guide the stereoselectivity of a subsequent reaction. After the desired chiral center is created, the auxiliary can be removed and often recovered. wikipedia.org In the context of isopropylmalonic acid, (-)-phenylmenthol has been used as a chiral auxiliary. psu.edu Isopropylmalonic acid was condensed with (-)-phenylmenthol, and subsequent reduction of the resulting ester mixture led to two separable diastereomeric alcohols. The major diastereomer was formed in a ratio of 83.9:16.1, demonstrating a moderate level of diastereoselectivity. psu.edu While this method provides a pathway to a specific stereoisomer, the selectivity is not as high as that observed in the best enzymatic resolutions.

More recently developed auxiliaries, such as pseudoephenamine, have shown particular promise for asymmetric alkylation reactions that form sterically congested quaternary stereocenters and may offer improved diastereoselectivity for this type of transformation. harvard.edu

Table 2: Diastereoselective Synthesis using a Chiral Auxiliary psu.edu

Chiral Auxiliary Substrate Key Step Diastereomeric Ratio
(-)-Phenylmenthol Isopropylmalonic acid Reduction of succinimido ester 83.9 : 16.1

Reaction Mechanisms and Chemical Transformations of Diethyl Isopropylmalonate

Enolate Chemistry and Nucleophilic Reactivity

The presence of two electron-withdrawing ester groups significantly increases the acidity of the α-hydrogen in diethyl isopropylmalonate, making it susceptible to deprotonation by a suitable base. This deprotonation event leads to the formation of a resonance-stabilized enolate ion, a potent nucleophile that is central to the reactivity of the parent compound.

The formation of the enolate from this compound is typically achieved using a base such as sodium ethoxide. libretexts.orglibretexts.orgpressbooks.pub The resulting enolate is stabilized by the delocalization of the negative charge across the α-carbon and the oxygen atoms of both carbonyl groups. libretexts.org This resonance stabilization lowers the energy of the enolate, making its formation more favorable compared to simple esters. The choice of base and reaction conditions can influence the equilibrium between the starting material and the enolate.

The enolate of this compound is a strong nucleophile that readily participates in SN2 reactions with alkyl halides. libretexts.orgpressbooks.pub This alkylation occurs at the α-carbon, leading to the formation of a new carbon-carbon bond and a substituted malonic ester. The efficiency of the alkylation is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides over secondary halides, while tertiary halides are unsuitable due to competing elimination reactions. pressbooks.pub For instance, the reaction of the this compound enolate with an alkyl halide, such as ethyl iodide, results in the formation of diethyl ethylisopropylmalonate. google.com A patent from 1944 described the isopropylation of diethyl malonate to yield this compound in 80% yield. google.com

Carbon-Carbon Bond Formation Reactions

The nucleophilic nature of the this compound enolate allows for its participation in various carbon-carbon bond-forming reactions, which are fundamental in the construction of more complex molecular architectures.

This compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. chemicalbook.comthieme-connect.com This reaction, often catalyzed by a base, involves the addition of the enolate to the β-carbon of the Michael acceptor. rsc.org A notable application of this chemistry is the reaction of this compound with chalcone (B49325), which, under high pressure and with a fluoride (B91410) catalyst, leads to the formation of a product containing a quaternary carbon center. chemicalbook.com The stereoselectivity of Michael additions involving malonates can be influenced by the use of chiral phase transfer catalysts, which can lead to high enantioselectivity. ias.ac.innih.govua.es

Table 1: Michael Addition of this compound

Michael Acceptor Catalyst Product Feature Reference
Chalcone Fluoride (high pressure) Quaternary Carbon Center chemicalbook.com
Methyl vinyl ketone K₂CO₃ Adduct formation rsc.org
Benzalacetophenone Chiral Phase Transfer Catalysts Enantioselective Adducts ias.ac.in

In addition to its ionic reactions, this compound can participate in free-radical induced addition reactions. Research has shown that this compound can undergo addition to alkenes, such as oct-1-ene, in the presence of a radical initiator. rsc.org The relative reactivity of various malonate esters in these radical additions has been studied, providing insights into the influence of substituents on the reactivity of the activated C-H bond. rsc.org

Table 2: Radical-Induced Addition of Malonate Derivatives to Oct-1-ene

Malonate Derivative Reactivity Relative to Diethyl Malonate Reference
Di-isopropyl malonate Studied rsc.orgrsc.org
Diethyl butylmalonate Studied rsc.org
Diethyl acetylmalonate Studied rsc.org
Diethyl cyanomalonate Studied rsc.orgrsc.org

The conjugate addition of this compound is a versatile strategy for carbon-carbon bond formation. These reactions can be promoted by various catalytic systems, including transition metal complexes, to achieve high efficiency and selectivity. For instance, the use of chiral catalysts can direct the stereochemical outcome of the addition, providing access to enantiomerically enriched products. nih.govua.es The choice of solvent and base can also play a crucial role in the success of these reactions. researchgate.net

Hydrolysis and Decarboxylation Pathways

The sequential hydrolysis of the ester groups followed by decarboxylation is a cornerstone of the malonic ester synthesis, allowing this compound to serve as a synthetic equivalent for the 3-methylbutanoic acid synthon.

The hydrolysis of this compound involves the cleavage of its two ester groups to yield isopropylmalonic acid. This transformation can be catalyzed by either acid or base.

Under basic conditions, the most common mechanism for the hydrolysis of esters like this compound is the bimolecular acyl-cleavage (BAC2) mechanism. This process is effectively irreversible as the final product is a carboxylate salt. The reaction proceeds in the following steps:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of one of the ester groups. This results in the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as the leaving group.

Proton Transfer: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol (B145695).

The second ester group is hydrolyzed through the same mechanistic pathway. It is possible to achieve selective monohydrolysis to yield ethyl hydrogen isopropylmalonate by carefully controlling the reaction conditions, such as using a limited amount of base at low temperatures. researchgate.netbeilstein-journals.org For instance, the use of sodium hydroxide in a mixture of ethanol and water can selectively hydrolyze one of the ester groups. beilstein-journals.org

Acid-catalyzed hydrolysis proceeds via a different, reversible mechanism, typically the AAC2 pathway. This involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of ethanol.

The product of complete hydrolysis, isopropylmalonic acid, is a substituted malonic acid. Like other compounds with two carboxyl groups on the same carbon (a gem-dicarboxylic acid), it readily undergoes decarboxylation upon heating. wikipedia.orgwikipedia.org The mechanism for this reaction is a concerted, cyclic process that proceeds through a six-membered transition state. wikipedia.org

The key steps are:

One of the carboxyl groups assumes a conformation where its hydroxyl hydrogen is in proximity to the carbonyl oxygen of the second carboxyl group.

Upon heating, a cyclic transition state is formed. The O-H bond of one carboxyl group breaks, and the electrons form a new C=O bond, leading to the expulsion of carbon dioxide. Simultaneously, the C-C bond between the two carboxyl groups breaks, with the electrons forming a C=C double bond of an enol intermediate. The carbonyl oxygen of the second carboxyl group abstracts the proton from the first. lmu.de

The resulting enol intermediate then rapidly tautomerizes to the more stable final product, 3-methylbutanoic acid. wikipedia.org

This decarboxylation step is a crucial part of the malonic ester synthesis, which allows for the formation of a substituted carboxylic acid. askfilo.com

The rate of decarboxylation is significantly influenced by the substituents on the α-carbon. The presence of the isopropyl group in isopropylmalonic acid introduces steric hindrance around the reactive center. Compared to unsubstituted malonic acid or malonic acids with smaller alkyl groups, the decarboxylation of isopropylmalonic acid and other dialkylated malonic acids generally requires higher temperatures to overcome the steric and electronic barriers. researchgate.net

Table 1: Factors Influencing Decarboxylation of Substituted Malonic Acids

FactorInfluence on Decarboxylation RateRationale
Steric Hindrance Decreases rateThe bulky isopropyl group can sterically hinder the formation of the required six-membered cyclic transition state, increasing the activation energy. researchgate.net
Electronic Effects Alkyl groups are weakly electron-donatingElectron-donating groups can slightly destabilize the carbanion character that can develop in some decarboxylation transition states, though the primary effect for alkyl groups is steric.
Solvent VariesThe choice of solvent can influence the stability of the transition state and the solubility of the malonic acid, thereby affecting the reaction kinetics. researchgate.net
Temperature Increases rateHigher temperatures provide the necessary energy to overcome the activation barrier, which is elevated by steric hindrance. researchgate.net

Other Significant Chemical Transformations

Beyond hydrolysis and decarboxylation, this compound is a versatile intermediate in various other organic reactions.

Alkylation and Acylation: The active methine hydrogen in this compound can be deprotonated by a suitable base to form a stable enolate. This enolate is a potent nucleophile and can undergo further alkylation with alkyl halides to produce a disubstituted malonic ester. google.com Similarly, the enolate can react with acyl chlorides in acylation reactions, although this can sometimes be complicated by O-acylation as a side reaction. lookchem.com

Knoevenagel Condensation: this compound can participate in Knoevenagel condensations with aldehydes and ketones. This reaction involves the base-catalyzed condensation of the active methylene (B1212753) compound with a carbonyl group, followed by dehydration to yield an alkylidene or arylidene derivative. While the reaction is common for diethyl malonate, the steric hindrance of the isopropyl group in this compound may necessitate stronger reaction conditions or specific catalysts.

Michael Addition: The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. This forms a new carbon-carbon bond and is a key method for constructing more complex molecular frameworks.

Synthesis of Heterocycles: this compound is a key building block in the synthesis of various heterocyclic compounds, most notably barbiturates. Condensation with urea (B33335) in the presence of a strong base like sodium ethoxide leads to the formation of isopropylbarbituric acid. science.gov It has also been identified as a key intermediate in the synthesis of other pharmaceutically relevant compounds and potential anticancer agents. science.govscience.gov

Multicomponent Reactions: The reactivity profile of this compound makes it a suitable component for various multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, to produce substituted dihydropyridines and dihydropyrimidinones, respectively. science.govnih.govsigmaaldrich.com

Table 2: Summary of Key Chemical Transformations

Reaction TypeReactantsProduct TypeSignificance
Hydrolysis Water, Acid/Base CatalystIsopropylmalonic acidIntermediate for decarboxylation
Decarboxylation Heat3-Methylbutanoic acidForms a substituted carboxylic acid
Alkylation Base, Alkyl HalideDiethyl alkyl(isopropyl)malonateC-C bond formation
Acylation Base, Acyl ChlorideDiethyl acyl(isopropyl)malonateC-C bond formation
Knoevenagel Condensation Aldehyde/Ketone, BaseIsopropylidenemalonic ester derivativeForms C=C bonds
Michael Addition α,β-Unsaturated CarbonylAdduct with a new C-C bondC-C bond formation
Barbiturate Synthesis Urea, BaseIsopropylbarbituric acidSynthesis of heterocyclic drugs

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The structural features of diethyl isopropylmalonate, particularly the active methylene (B1212753) group flanked by two ester functionalities, make it an excellent nucleophile for various carbon-carbon bond-forming reactions. This reactivity is harnessed by synthetic chemists to construct complex molecular architectures.

A notable example is its use in the total synthesis of (±)-furanocembranoid 1, a natural product isolated from Croton oblongifolius. The synthesis of the entire acyclic carbon framework of this complex molecule was achieved in a multi-step sequence, where diethyl 2-isopropylmalonate was a key starting material. researchgate.net The elaboration of this simple building block into a complex natural product underscores its importance in the strategic construction of intricate molecular skeletons.

Precursor in Medicinal Chemistry Synthesis

This compound has proven to be a valuable precursor in the synthesis of a diverse range of pharmaceutically active compounds. Its ability to introduce an isopropyl group and a two-carbon extension makes it a useful tool for medicinal chemists.

One of the well-established applications of this compound is in the synthesis of isopropylmalonic acid, a precursor to the anticonvulsant drug valproic acid. ontosight.ai This highlights the direct relevance of this malonic ester derivative in the production of established pharmaceuticals.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of drugs. This compound has been employed in the synthesis of complex heterocyclic systems. For instance, it has been utilized in the synthesis of the tranquilizer tetrabenazine. The synthesis involves a Mannich reaction of a tetrahydroisoquinoline derivative with formaldehyde (B43269) and this compound, leading to the formation of a key intermediate that is subsequently cyclized to form the final tetracyclic product. theswissbay.ch A similar strategy, employing diethyl malonate, is used to produce the tranquilizer benzquinamide, showcasing the versatility of malonate esters in constructing such complex nitrogenous frameworks. theswissbay.ch

Alkaloids are a class of naturally occurring compounds that often exhibit potent biological activities. The total synthesis of these complex molecules is a significant challenge in organic chemistry. This compound has been instrumental in the total synthesis of a novel amide alkaloid, 3-isopropyl-tetrahydropyrrolo[1,2-a]pyrimidine-2,4(1H,3H)-dione (ITPD), which was isolated from Aconitum taipeicum. In this synthesis, this compound serves as a key intermediate. This synthetic alkaloid has demonstrated promising in vitro anticancer activity against SMMC-7721 cell lines.

A crucial aspect of drug discovery is the synthesis of analogs of a lead compound to optimize its pharmacological properties. This compound is a useful building block for creating such series of compounds. For example, it has been used in the synthesis of a series of hydroxamate-based inhibitors of clostridial and bacillary collagenases. nih.gov In this work, this compound was used to synthesize the monocarboxylic acid intermediate, 2-isopropyl-3-oxosuccinic acid, which was then elaborated through a multi-step sequence to produce a library of hydroxamate analogs with varying substituents. nih.gov This demonstrates how the core structure provided by this compound can be systematically modified to explore structure-activity relationships.

IntermediateTarget Compound ClassPharmacological Relevance
Isopropylmalonic acidValproic acidAnticonvulsant
Diethyl 2-isopropylmalonate3-isopropyl-tetrahydropyrrolo[1,2-a]pyrimidine-2,4(1H,3H)-dione (ITPD)Anticancer
2-isopropyl-3-oxosuccinic acidHydroxamate-based collagenase inhibitorsInhibition of bacterial collagenases

Utility in Agrochemical Synthesis

The application of this compound extends to the field of agrochemicals, where it serves as a precursor for the synthesis of pesticides and other crop protection agents.

A significant example is its use in the synthesis of 4-isopropyl-1,2-dithiolane, a compound with notable insecticidal and acaricidal activities. The synthesis involves the reduction of this compound to 2-isopropyl-1,3-propanediol, which is then converted through a series of steps into the target dithiolane. tandfonline.com This demonstrates the utility of this compound in accessing non-pharmaceutical, yet biologically active, compounds.

Furthermore, this compound is a starting material in the synthesis of (E)-2-isopropyl-5-methyl-3,5-hexadienoate esters, which are related to the sex pheromone of the grapevine mealybug (Planococcus ficus). google.com This highlights its role in the development of biorational pesticides, which are often more specific and have a better environmental profile than traditional broad-spectrum pesticides.

Target CompoundApplication
4-Isopropyl-1,2-dithiolaneInsecticide, Acaricide
(E)-2-Isopropyl-5-methyl-3,5-hexadienoate esterPheromone intermediate

Role in Material Science Applications

While the primary applications of this compound are in the life sciences, it also finds utility in the field of material science. Its role in this area is often as a component in the synthesis of catalysts or specialty polymers.

A notable application is in the preparation of Ziegler-Natta procatalysts for the polymerization of polypropylene. A patent describes the synthesis of a diether internal electron donor for these catalysts, where diethyl 2-isopropylmalonate is a key starting material in a multi-step synthesis. The nature of the internal electron donor is crucial for controlling the stereochemistry and, consequently, the physical properties of the resulting polypropylene.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving diethyl isopropylmalonate are primarily understood through its synthesis and subsequent transformations. The most common synthesis follows the malonic ester synthesis protocol, which clearly delineates a key reactive intermediate.

Table 1: Key Stages in the Synthesis of this compound

Stage Reactants Key Intermediate Product Reaction Type
1. Enolate Formation Diethyl malonate, Sodium ethoxide Sodium diethyl malonate (enolate) - Acid-Base Reaction

| 2. Alkylation | Sodium diethyl malonate, 2-Bromopropane (B125204) | - | this compound | SN2 Nucleophilic Substitution |

Beyond its synthesis, other reaction mechanisms involving this compound have been investigated. For instance, the highly selective monohydrolysis of symmetric diesters like this compound can be achieved using aqueous potassium hydroxide (B78521) (KOH) with a co-solvent like THF. researchgate.net The mechanism for this high selectivity is hypothesized to involve the formation of micellar aggregates in the aqueous media. In these aggregates, the hydrophilic carboxylate anions formed after the first hydrolysis step are directed outward into the aqueous phase, while the remaining hydrophobic ester groups are oriented inward, effectively preventing a second hydrolysis event. researchgate.net This selective reaction yields the corresponding half-ester, ethyl hydrogen isopropylmalonate, a valuable building block in its own right. researchgate.netresearchgate.net

Computational Chemistry Approaches

Computational chemistry provides significant insight into the structure, reactivity, and behavior of this compound at a molecular level. These theoretical methods complement experimental findings and help predict the outcomes of chemical processes.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of malonate derivatives. For compounds like this compound, DFT calculations can be used to model the transition states of reactions. This allows researchers to predict enantioselectivity in reactions such as Michael additions or to understand the influence of the bulky isopropyl group on the molecule's reactivity. The steric hindrance introduced by the isopropyl group can slow nucleophilic attack and reduce the efficiency of enolate formation, requiring stronger bases compared to less hindered analogs. By calculating the energies of reactants, intermediates, transition states, and products, a detailed profile of the reaction pathway can be constructed, offering explanations for experimentally observed yields and selectivities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological or toxicological activity. nih.govresearchgate.net QSAR models have been developed for large sets of organic chemicals, including various malonate esters, to predict endpoints such as acute fish toxicity. researchgate.net

These models are built using regression analysis to establish a mathematical relationship between calculated molecular descriptors (e.g., lipophilicity (log P), molar refraction, electronic properties) and an experimentally measured activity. researchgate.net For a compound like this compound, a QSAR model could predict its potential toxicity or bioactivity before it is synthesized and tested experimentally, making it a valuable tool for screening and prioritizing compounds in pharmaceutical or environmental research. nih.gov

Table 2: Components of a Typical QSAR Model for Chemical Toxicity

Component Description Example for this compound
Biological Endpoint The measured activity or toxicity being modeled. 96h LC50 (lethal concentration, 50%) in fathead minnow. researchgate.net
Molecular Descriptors Calculated properties that encode structural features. Log P (lipophilicity), Molar Refraction (steric property), Dipole Moment (electronic property). researchgate.net

| Mathematical Model | The equation linking descriptors to the endpoint. | Linear Regression: log(1/LC50) = a * (log P) + b * (Descriptor X) + c. researchgate.net |

Catalytic Reaction Mechanisms

The enolate of this compound can participate in various catalytic reactions, with its arylation being a significant area of mechanistic study.

The formation of a carbon-carbon bond between an aromatic ring and the α-carbon of a carbonyl compound is a fundamental transformation in organic synthesis. Homogeneous transition metal catalysis offers an efficient route for the α-arylation of enolates, including the sterically hindered enolate derived from this compound. wits.ac.za

Palladium-based catalysts are prominent in these reactions. The catalytic cycle is thought to involve the formation of a palladium-enolate complex. However, for malonate esters, the subsequent reductive elimination step to form the arylated product can be challenging. wits.ac.za Research has shown that the choice of ligand on the palladium center is critical. Specifically, the use of sterically hindered phosphine (B1218219) ligands, such as those bearing tertiary butyl groups, is necessary to promote the reductive elimination. It is postulated that the bulky ligand forces the enolate to rearrange from a stable O-bound state to a more reactive C-bound state, from which the final product is formed. wits.ac.za

Copper-catalyzed systems have also been explored for the arylation of malonates. Mechanistic proposals suggest that the active species is a copper(I) enolate generated in situ. nih.gov This intermediate then reacts with an aryl halide. Studies on the arylation of diethyl malonate indicate that the copper(I) enolate complex is a kinetically competent intermediate in the catalytic process. nih.gov However, the steric bulk of the malonate substrate is a significant factor; some catalytic systems effective for diethyl malonate fail to catalyze the arylation of more hindered substrates like cyclic isopropylidene malonate, highlighting the challenges posed by the isopropyl group in this compound. nih.gov

Table 3: Research Findings in the Catalytic Arylation of Malonate Enolates

Metal Catalyst Substrate(s) Ligand/Promoter Key Mechanistic Insight Ref.
Palladium Diethyl malonates Sterically hindered phosphines (e.g., FcP(t-Bu)₂) Bulky ligands are required to promote reductive elimination from the Pd-enolate complex, likely via rearrangement to a C-bound intermediate. wits.ac.za
Copper(I) Diethyl malonate 2-Phenylphenol The reaction proceeds through a Cu(I) enolate intermediate; bidentate O,O-coordination was proposed to be important for reactivity. nih.gov

| Lead | this compound | Pyridine-type bases | The use of chelating pyridine (B92270) bases as promoters leads to faster reaction rates and higher yields, even for sterically hindered substrates. | wits.ac.za |

Organocatalysis in Asymmetric Synthesis

Organocatalysis provides a powerful platform for the asymmetric functionalization of malonic esters, including this compound, by avoiding the use of metal-based catalysts. Research in this area has focused on various types of transformations, particularly carbon-carbon bond-forming reactions.

One key area of investigation is the enantioselective Michael addition. The use of chiral phase-transfer catalysts (PTCs) derived from natural sources like proline, mandelic acid, and tartaric acid has been explored for the conjugate addition of various dialkyl malonates to enones such as benzalacetophenone. ias.ac.in Studies comparing different malonic esters revealed a reactivity trend influenced by the steric and electronic properties of the alkyl groups. The observed order of reactivity was: Butyl malonate < Diisopropyl malonate < Diethyl malonate < Dibenzyl malonate < Dimethyl malonate. ias.ac.in This suggests that the less sterically hindered the malonate, the more reactive it is in this catalytic system.

More complex organocatalysts, such as pentanidium-based systems, have been employed for the direct assembly of vicinal all-carbon quaternary stereocenters. In one study, while dimethyl malonate proved to be a suitable nucleophile, switching to either diethyl malonate or diisopropyl malonate resulted in a decreased yield of the desired product and an increased formation of a protonated by-product. chinesechemsoc.org This highlights the sensitivity of some advanced organocatalytic systems to the steric bulk of the malonate ester.

Furthermore, chiral bifunctional organocatalysts are used in the asymmetric conjugate addition to nitroolefins. While many studies focus on diethyl malonate, the principles are applicable to its isopropyl derivative. ua.es These catalysts, often featuring a Brønsted base and a hydrogen-bond-donating moiety, activate both the nucleophile and the electrophile to facilitate the reaction with high enantioselectivity. ua.es

Catalyst TypeReactionSubstrates MentionedKey FindingsCitations
Chiral Phase-Transfer CatalystsMichael AdditionDiethyl malonate, Diisopropyl malonateReactivity is influenced by steric hindrance of the ester's alkyl group. ias.ac.in
Pentanidium CatalystsC(sp³)–C(sp³) Bond FormationDiethyl malonate, Diisopropyl malonateUse of bulkier malonates led to decreased product yield. chinesechemsoc.org
Chiral BenzimidazolesMichael AdditionDiethyl malonateEffective in deep eutectic solvents for sustainable synthesis. ua.es

Enzymatic and Biocatalytic Transformations

Enzymatic and biocatalytic methods are highly valued for their exceptional selectivity in transforming prochiral compounds like this compound into valuable chiral building blocks. These transformations primarily involve the enantioselective hydrolysis of one of the two ester groups.

Lipases are the most extensively studied enzymes for this purpose. A notable example is the desymmetrization of diethyl 2-(benzyloxy)-2-isopropylmalonate, a structurally related derivative. In a screening of various lipases, Novozym 435 demonstrated excellent enantioselectivity and good yield for the hydrolysis of this substrate. tandfonline.com The choice of co-solvent and temperature were critical parameters for optimizing both the reaction rate and the stereochemical outcome. tandfonline.com Other lipases, such as those from Aspergillus niger (Lipase AS), Geotrichum (Lipase G), and Mucor miehei (Lipase M), also showed moderate activity. tandfonline.com

The general applicability of enzymatic hydrolysis for resolving malonate derivatives is well-established. Hydrolases, including esterases, lipases, and proteases, are capable of selectively hydrolyzing one ester function, a crucial step in the synthesis of certain active pharmaceutical ingredients. google.comgoogle.com For instance, the lipase (B570770) from Thermomyces lanuginosa has been used for the partial hydrolysis of prochiral diethyl phenylmalonate, yielding the chiral monoester quantitatively without forming the achiral di-carboxylic acid. researchgate.net This demonstrates the high level of control achievable with biocatalysis, preventing over-reaction.

EnzymeSubstrateCo-SolventYield (%)Enantiomeric Excess (ee, %)Citations
Novozym 435Diethyl 2-(benzyloxy)-2-isopropylmalonateAcetone46.599 tandfonline.com
Lipase AS (Aspergillus niger)Diethyl 2-(benzyloxy)-2-isopropylmalonateAcetone40.280 tandfonline.com
Lipase G (Geotrichum sp.)Diethyl 2-(benzyloxy)-2-isopropylmalonateAcetone35.485 tandfonline.com
Lipase M (Mucor miehei)Diethyl 2-(benzyloxy)-2-isopropylmalonateAcetone33.784 tandfonline.com
RM IM (Lipase from Rhizomucor miehei)Diethyl 2-(benzyloxy)-2-isopropylmalonateAcetone32.682 tandfonline.com
TL IM (Lipase from Thermomyces lanuginosus)Diethyl 2-(benzyloxy)-2-isopropylmalonateAcetone5.325 tandfonline.com
Lipase PS (Pseudomonas cepacia)Diethyl 2-(benzyloxy)-2-isopropylmalonateAcetone4.723 tandfonline.com

Desymmetrization Strategies for Symmetric Diesters

The desymmetrization of symmetric, prochiral diesters like this compound is a highly attractive and efficient strategy for the synthesis of molecules with quaternary stereocenters. researchgate.netnih.gov This approach circumvents the often-challenging direct formation of a tetrasubstituted carbon center by starting with a pre-formed carbon skeleton and selectively modifying one of two identical functional groups. researchgate.net

Enzymatic Hydrolysis: As detailed in the previous section, enzymatic hydrolysis is the most established method for the desymmetrization of malonic esters. researchgate.netresearchgate.net Enzymes, particularly lipases and esterases like pig liver esterase (PLE), can differentiate between the two enantiotopic ester groups with high fidelity. tandfonline.comresearchgate.net Computational models, such as the cubic model for the active site of PLE, have been proposed to explain the basis of this selectivity, where steric and electronic differences in the substrate are matched to hydrophobic and polar pockets within the enzyme's active site. researchgate.netresearchgate.net

Non-Enzymatic Selective Monohydrolysis: Pioneering work by Niwayama demonstrated that the selective monohydrolysis of symmetric diesters can be achieved with high efficiency using simple aqueous base (e.g., KOH) without relying on enzymes. researchgate.netacs.org These water-mediated reactions can produce the corresponding half-esters in near-quantitative yields, a feat previously difficult to achieve with classical saponification in organic solvents. researchgate.netacs.org Research has shown that for dialkyl malonates, the selectivity of this monohydrolysis tends to increase with the hydrophobicity of the alkyl groups. researchgate.net

Reductive Desymmetrization: A more recent and alternative strategy involves the catalytic reductive desymmetrization of malonic esters. This method generates a product with a functional group at a different oxidation state than the remaining ester, allowing for more selective downstream transformations. researchgate.net For example, a dinuclear zinc complex has been shown to selectively hydrosilylate one of the two carbonyl groups in a malonic ester. nih.gov This asymmetric reduction yields chiral α-quaternary β-hydroxyesters, providing a powerful alternative to the more common hydrolytic methods. nih.govresearchgate.net

StrategyReagent/CatalystProduct TypeKey FeaturesCitations
Enzymatic HydrolysisLipases, Esterases (e.g., Novozym 435, PLE)Chiral Malonic Acid MonoesterHigh enantioselectivity; mild, environmentally friendly conditions. tandfonline.comresearchgate.netresearchgate.net
Non-Enzymatic MonohydrolysisAqueous Base (e.g., KOH) in Water/Co-solventMalonic Acid MonoesterOperationally simple, high-yielding, and cost-effective for large-scale synthesis. researchgate.netacs.org
Reductive DesymmetrizationDinuclear Zinc Complex / HydrosilaneChiral α-Quaternary β-HydroxyesterProvides access to products with different functional groups; high enantiocontrol. nih.govresearchgate.net

Advanced Analytical Techniques for Characterization and Mechanistic Probing

Spectroscopic Methodologies in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of diethyl isopropylmalonate. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the ethyl and isopropyl groups. The ethoxy groups feature a triplet from the methyl protons (CH₃) and a quartet from the methylene (B1212753) protons (-O-CH₂-), a result of spin-spin coupling. The isopropyl group gives rise to a doublet for the two methyl groups and a septet for the single methine proton. The methine proton on the central carbon of the malonate backbone also presents a distinct signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for the carbonyl carbons of the ester groups, the central α-carbon, and the carbons of the ethyl and isopropyl substituents. nih.gov

NMR is also pivotal for mechanistic probing. For instance, in reactions involving the deprotonation of the α-carbon, such as the malonic ester synthesis, NMR can be used to monitor the formation of the enolate intermediate. core.ac.uk Studies on related malonamides have shown that keto-enol tautomerism can be observed in the NMR spectrum, with distinct signals appearing for the methine proton of the keto form and the hydroxyl proton of the enol form. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Data compiled from publicly available spectral databases. nih.govchemicalbook.com

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR~4.1-4.2Quartet-O-CH₂ -CH₃
~3.2-3.3Doublet-CH (COOEt)₂
~2.2-2.4Septet-CH(CH ₃)₂
~1.2-1.3Triplet-O-CH₂-CH₃
~1.0-1.1Doublet-CH(CH₃ )₂
¹³C NMR~168-170SingletC =O
~61Singlet-O-CH₂ -CH₃
~55Singlet-CH (COOEt)₂
~30Singlet-CH (CH₃)₂
~20Singlet-CH(CH₃ )₂
~14Singlet-O-CH₂-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is essential for confirming the molecular weight and analyzing the fragmentation patterns of this compound. The electron impact (EI) mass spectrum provides a molecular ion peak ([M]⁺) corresponding to its molecular weight of 202.25 g/mol , although it can sometimes be of low intensity or absent in certain derivatives. nih.govmdpi.commassbank.eu

The fragmentation pattern is highly sensitive to the substituents on the malonate core. mdpi.com Key fragmentation pathways for this compound involve the loss of various functional groups.

Common Fragments in the Mass Spectrum of this compound:

Loss of an ethoxy group (-OC₂H₅): Results in a fragment ion at m/z 157. nih.govmassbank.eu

Loss of a carboxyl group (-COOC₂H₅): Leads to a fragment at m/z 129. massbank.eu

Loss of the entire diethyl malonate moiety: While a dominant fragmentation for some 2-substituted diethyl malonates, the specific pattern for the isopropyl derivative is characterized by other key losses. mdpi.com

McLafferty rearrangement: This can also occur, leading to characteristic fragment ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments. acs.orgwits.ac.za

Table 2: Key GC-MS Fragmentation Data for this compound Data sourced from experimental GC-MS analyses. nih.govmassbank.eu

m/z (Mass-to-Charge Ratio) Relative Intensity Plausible Fragment Identity
160High[M - C₃H₆]⁺˙ (Loss of propene)
157High[M - OCH₂CH₃]⁺
133Moderate[M - COOCH₂CH₃ - H₂]⁺
115Moderate[M - OC₂H₅ - C₃H₆]⁺ or [C₅H₇O₂]⁺
87Moderate[C₄H₇O₂]⁺

Chromatographic Techniques for Purity and Stereochemical Analysis

Chromatography is the cornerstone for assessing the purity of this compound and for the separation and analysis of its chiral derivatives.

Purity Analysis: Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID) or coupled to a mass spectrometer (GC-MS), is the standard method for determining the purity of this compound, which is typically reported to be >98.0%. vwr.comvwr.comgoogle.com High-Performance Liquid Chromatography (HPLC) is also employed, particularly for monitoring reaction progress and analyzing less volatile derivatives. Thin-layer chromatography (TLC) is frequently used for rapid, qualitative monitoring of reaction conversions. rsc.org

Stereochemical Analysis: Since this compound itself is achiral, stereochemical analysis becomes relevant for its chiral derivatives, which are common in asymmetric synthesis. The enantiomeric excess (ee) of such products is determined using chiral chromatography.

Chiral HPLC: This is a widely used technique where a chiral stationary phase (CSP) allows for the separation of enantiomers. acs.orgusm.edufrontiersin.orgfrontiersin.org For example, the enantioselectivity of products from the alkylation of malonates is determined by chiral HPLC analysis using columns like the DAICEL Chiralcel series. frontiersin.orgfrontiersin.org

Chiral GC: For volatile chiral derivatives, gas chromatography with a chiral stationary phase, such as those based on cyclodextrins, is an effective method for enantiomeric separation. wiley-vch.demdpi.com

Crystallographic Analysis of Derivatives and Intermediates

While this compound is a liquid at ambient temperature, X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of its solid derivatives and reaction intermediates. This analysis provides unequivocal proof of structure, including the absolute configuration of chiral centers. For instance, the structure of a chiral β-amino ester derived from a malonic acid half ester was unambiguously characterized by X-ray crystallographic analysis, confirming the R absolute configuration of the newly formed stereocenter. acs.org Similarly, the structures of barbiturates synthesized from this compound have been confirmed through crystallographic methods. manchester.ac.uk

Surface Science and Materials Characterization Techniques

This compound and related malonic esters are used as precursors or ligands in materials science, necessitating characterization by surface-sensitive techniques.

Brunauer-Emmett-Teller (B.E.T.) Analysis: When malonates are used as internal electron donors in the preparation of Ziegler-Natta procatalysts, the surface area and porosity of the resulting solid catalyst components are characterized using the B.E.T. method. google.com

Scanning Electron Microscopy (SEM): In the deposition of thin films from precursor complexes containing malonate ligands, such as [Ti(NEt₂)²(dpml)²] (where Hdpml is this compound), SEM is used to analyze the morphology and quality of the deposited film. psu.edu

X-ray Diffraction (XRD): XRD is used to characterize the crystalline structure of materials synthesized using malonate-derived components, such as palladium nanoparticles supported on a surface for catalytic applications. researchgate.net

Advanced Spectroscopic Methods for Reaction Monitoring

Beyond standard NMR and chromatography, advanced spectroscopic methods can provide real-time insights into reaction kinetics and mechanisms. In-situ infrared spectroscopy (ReactIR) is a valuable tool for monitoring the concentration of reactants, intermediates, and products by tracking their characteristic vibrational bands (e.g., carbonyl stretches) over time. In the context of reactions involving ester functionalities, such as those present in this compound, ReactIR can be particularly informative. For certain rapid or high-temperature reactions where methods like NMR are not feasible, in-situ IR provides a viable alternative for mechanistic studies. utoronto.ca

Antimicrobial Research Investigations

Derivatives of this compound have been explored for their potential as antimicrobial agents. Research in this area often focuses on synthesizing novel compounds that can combat drug-resistant pathogens. While direct studies on a broad range of antimicrobial activities are emerging, the underlying principle often involves the derivative's ability to interfere with essential microbial processes.

One mechanism of action for certain antimicrobial agents involves the generation of reactive oxygen species (ROS) that induce oxidative stress in bacterial cells, ultimately leading to cell death. psu.edu For instance, some phthalate (B1215562) derivatives, which share ester functionalities with malonates, have been shown to inhibit antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and glutathione reductase (GSH). psu.edu Inhibition of these enzymes disrupts the bacterial defense against ROS, leading to a lethal buildup of superoxide. psu.edu This approach is being investigated for developing new classes of bactericidal antibiotics that leverage a common cellular death pathway. psu.edu

Additionally, derivatives have been synthesized to act as selective inhibitors of bacterial enzymes not found in humans, presenting a targeted approach to antimicrobial therapy. For example, hydroxamate derivatives have been developed that show high selectivity for bacterial collagenases, which are key virulence factors in bacteria like Clostridium histolyticum and Bacillus cereus. nih.govacs.org

Enzyme Modulation and Inhibition Studies

The faculty of this compound derivatives to be tailored into specific shapes and functionalities makes them valuable candidates for enzyme modulation and inhibition. These synthetic compounds can be designed to fit into the active sites of enzymes, blocking their activity and disrupting disease processes.

One notable area of research is the development of collagenase inhibitors. Bacterial collagenases are metalloproteases that play a crucial role in the pathogenicity of infections like gas gangrene. acs.org Scientists have synthesized diphosphonate and hydroxamate derivatives that act as potent inhibitors of these bacterial enzymes. nih.govacs.org In one study, a library of compounds was screened, leading to the identification of potent inhibitors of collagenases from C. histolyticum (ColH) and B. cereus (ColQ1). acs.org The inhibitory activity is dependent on the specific chemical groups attached to the core structure, with phosphonic acid groups acting as essential zinc-binding groups (ZBGs) that interact with the catalytic zinc ion in the enzyme's active site. acs.org

Another significant target is CTP synthase (CTPS), an enzyme involved in the synthesis of nucleotide building blocks for DNA and RNA. google.com Given that some cancers are highly dependent on this pathway, CTPS inhibitors are an attractive target for anticancer drugs. google.com Dimethyl 2-isopropylmalonate, a closely related compound, has been used in the synthesis of aminopyrimidine derivatives that act as inhibitors of human CTPS1. google.com The potency of these inhibitors is measured by their IC50 value, which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. google.com

Table 1: Enzyme Inhibition by this compound Derivatives

Derivative Class Target Enzyme Organism/Cell Line Key Findings Reference
Diphosphonates Collagenase (ColQ1, ColH) B. cereus, C. histolyticum Act as potent inhibitors; phosphonic acid groups are essential for binding to the catalytic zinc ion. acs.org
Hydroxamates Collagenase (ColQ1, ColH) B. cereus, C. histolyticum Identified as potent inhibitors through screening of compound libraries. acs.org
Aminopyrimidines CTP Synthase 1 (CTPS1) Human Synthesized from a malonate precursor; demonstrate enzyme inhibition, offering a potential cancer treatment strategy. google.com

Interaction with Biochemical Pathways

The therapeutic effects of this compound derivatives are often rooted in their interaction with specific biochemical pathways. By modulating these pathways, the compounds can induce desired cellular responses, such as triggering cell death in cancer cells or inhibiting the growth of pathogens.

In anticancer research, a derivative of this compound, 3-isopropyl-tetrahydropyrrolo[1,2-a]pyrimidine-2,4(1H,3H)-dione (ITPD), has been shown to induce apoptosis (programmed cell death) by mediating the mitochondrial pathway. researchgate.net This involves the activation of key executioner proteins, caspase-9 and caspase-3, and an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.net This shift in balance leads to mitochondrial dysfunction and ultimately triggers cell apoptosis and DNA damage, halting the proliferation of cancer cells. researchgate.net

In the context of antimicrobial action, some derivatives function by disrupting fundamental metabolic processes in bacteria. A major mechanism involves interfering with the electron transport chain and the tricarboxylic acid (TCA) cycle. psu.edu This disruption leads to the production of lethal reactive oxygen species (ROS), a common pathway induced by various bactericidal antibiotics. psu.edu

Development of Therapeutic Agents

This compound is a key starting material or intermediate in the synthesis of various compounds with therapeutic potential. Its utility spans the development of anticancer, antimalarial, and neurological drugs.

The synthesis of novel anticancer agents is a prominent application of this compound chemistry. Researchers have successfully synthesized a naturally occurring amide alkaloid, ITPD, which is isolated from Aconitum taipeicum, using this compound as a key intermediate. researchgate.net

In vitro studies demonstrated that the synthetically produced ITPD exhibits promising anticancer activity against SMMC-7721 human hepatoma cell lines. researchgate.net Further investigation through flow cytometry revealed that ITPD induces cell cycle arrest in the S phase, preventing the cancer cells from replicating their DNA and proliferating. researchgate.net The ability to synthesize this compound provides a stable supply for further in vivo evaluation and potential chemical optimization for cancer therapy. researchgate.net

Table 2: Anticancer Activity of ITPD Synthesized from this compound

Compound Cell Line Key Efficacy Findings Mechanism of Action Reference
3-isopropyl-tetrahydropyrrolo[1,2-a]pyrimidine-2,4(1H,3H)-dione (ITPD) SMMC-7721 (Human Hepatoma) Induces apoptosis and cell cycle arrest at the S phase. Mediates the mitochondrial pathway; activates caspase-3/9; increases Bax/Bcl-2 ratio. researchgate.net

Derivatives originating from malonic esters are also significant in the fight against malaria. Diethyl isobutylmalonate, a structurally similar compound, is used as a reagent in the synthesis of quinoline-based inhibitors of zinc metallo-aminopeptidases, which show antimalarial activity. lookchem.com

Furthermore, diethyl 2-isopropylmalonate itself has been utilized in synthetic pathways aimed at producing compounds with antimalarial properties. One study reported its use in the synthesis of an analogue of hinokiresinol, a natural product whose (E)-isomer is known to possess elevated antiplasmodial and antimalarial activity. researchgate.net This highlights the role of this compound in constructing the specific carbon skeletons required for potent antimalarial agents. researchgate.net

The endocannabinoid system, which includes the CB1 and CB2 receptors, is a significant target for drug development due to its role in regulating various physiological processes. lumirlab.comnih.gov Derivatives of this compound have been investigated as precursors for compounds that modulate this system.

While direct synthesis of cannabinoids from this compound is not the primary route, it is used to create key intermediates for related receptor modulators. For example, a patent discloses the preparation of 2-isopropylpropane-1,3-diol (B3060346) from diethyl 2-isopropylmalonate. google.com This diol serves as a building block in the synthesis of NMDA receptor modulators, a class of compounds that can influence neurological pathways sometimes targeted by cannabinoid research. google.com Research into cannabinol (B1662348) derivatives has shown that modifications to the core structure can result in potent ligands for both CB1 and CB2 receptors, with some compounds exhibiting high binding affinity and the ability to inhibit adenylyl cyclase, a key signaling molecule. lumirlab.com The versatility of malonate chemistry provides a platform for creating the diverse structures needed to target these specific receptors.

Biological Activity and Molecular Interactions of Diethyl Isopropylmalonate Derivatives

Insecticidal and Acaricidal Compound Design

The design and synthesis of novel insecticides and acaricides are crucial for effective pest management in agriculture and public health. Diethyl isopropylmalonate serves as a versatile starting material and intermediate in the creation of various pesticidal compounds. Its chemical structure allows for the introduction of different functional groups and moieties, leading to the development of derivatives with significant biological activity against a range of insect and acarid pests.

Research into the modification of existing pesticide structures and the exploration of new chemical scaffolds has utilized this compound as a key building block. These efforts aim to enhance efficacy, broaden the spectrum of activity, and understand the structure-activity relationships that govern the insecticidal and acaricidal properties of the resulting molecules.

One area of investigation has been the synthesis of isovaleric acid ester derivatives. google.com In this context, this compound is a precursor in the multi-step synthesis of compounds with demonstrated pesticidal effects. The process typically involves the alkylation of this compound, followed by further chemical transformations to yield the final active ingredient. google.com These derivatives have shown activity against a variety of pests, indicating the potential of this chemical class in crop protection. google.com

The following tables summarize the research findings on the pesticidal activity of compounds derived from or related to the synthesis involving this compound.

Table 1: Pesticidal Activity of 2-Substituted Isovaleric Acid Ester Derivatives google.com

This table presents the activity of various ester compounds against several insect and acarid pests. The activity is rated on a scale where 'A' indicates high activity, 'B' indicates moderate activity, and 'C' indicates low or no activity.

Compound ExampleMusca domestica (Housefly)Pieris brassicae (Cabbage White Butterfly)Spodoptera littoralis (Egyptian Cotton Leafworm)Megoura viciae (Vetch Aphid)Tetranychus urticae (Two-spotted Spider Mite)Boophilus microplus (Southern Cattle Tick)
1ABAABA
2AAAABA
3CCCABB
4ABBABA
6ABBACB
8CCCBBA
9CCACBC
10AAAAAA
11ABCABA
13ABCAAA
14AAAABA
15ABAABA
16CBCABA
17ABAABA
19CBCABA
21BACACB
22ACAAAA
23ACA-A-
24ABABCA
27CBCABB

Table 2: Insecticidal and Acaricidal Activities of a Synthesized Dithiolane Derivative tandfonline.com

This table shows the mortality rates of 4-Isopropyl-1,2-dithiolane, a compound synthesized using this compound as a starting material, against various pests at specific concentrations.

CompoundPest SpeciesConcentrationMortality (%)
4-Isopropyl-1,2-dithiolaneCulex pipiens molestus (Northern House Mosquito)500 ppm0
4-Isopropyl-1,2-dithiolaneNilaparvata lugens (Brown Rice Planthopper)500 ppm0
4-Isopropyl-1,2-dithiolaneSpodoptera litura (Common Cutworm)500 ppm0
4-Isopropyl-1,2-dithiolaneTetranychus urticae (Two-spotted Spider Mite)500 ppm0

Comparative Studies and Structure Reactivity Relationships

Comparative Analysis with Other Malonate Esters

The structure of diethyl isopropylmalonate, with an isopropyl group attached to the central carbon of a malonate backbone, sets it apart from simpler analogs like diethyl malonate and dimethyl malonate. ontosight.ai This structural feature directly influences its physical and chemical properties.

A comparative analysis of various malonate esters demonstrates a clear trend in reactivity. For instance, in enantioselective Michael addition reactions, the reactivity of malonate esters was found to decrease in the order of: Dimethyl malonate > Diethyl malonate > Di-isopropyl malonate > Dibutyl malonate. ias.ac.in This trend is attributed to a combination of increasing steric hindrance and the electron-releasing inductive effect of the larger alkyl groups. ias.ac.in

The boiling points of malonate esters also reflect the influence of their substituents. This compound has a boiling point of 92–95°C at 20 mmHg, whereas the less substituted dimethyl malonate has a higher boiling point of approximately 181°C at atmospheric pressure. The larger ester groups in this compound increase steric hindrance, which in turn affects intermolecular forces and boiling point.

Furthermore, the solubility of these esters varies with their structure. While methyl esters tend to be more polar and slightly more water-soluble than their ethyl counterparts, the presence of isopropyl or isobutyl groups decreases solubility in polar solvents when compared to unsubstituted malonates.

Table 1: Comparative Properties of Malonate Esters

Compound NameMolecular FormulaKey Structural FeaturesBoiling Point
This compoundC10H18O4Isopropyl group on the central carbon; ethyl ester groups. ontosight.ai92–95°C (at 20 mmHg)
Dimethyl MalonateC5H8O4Methyl ester groups; no central substituent. ~181°C (at 760 mmHg)
Diethyl MalonateC7H12O4Ethyl ester groups; no central substituent. 199.3°C (at 760 mmHg)
Di-isopropyl MalonateC9H16O4Isopropyl ester groups; no central substituent. ias.ac.in211°C (at 760 mmHg)

Steric Effects on Reactivity and Selectivity

The isopropyl group in this compound introduces significant steric hindrance around the reactive central carbon. This steric bulk plays a crucial role in determining the molecule's reactivity and the selectivity of its reactions.

The steric hindrance in this compound can impede the approach of nucleophiles and bases. For example, in alkylation reactions, the formation of the enolate is less efficient compared to less hindered malonates, often necessitating the use of stronger bases like lithium diisopropylamide (LDA) instead of sodium hydride (NaH). Similarly, in decarboxylation reactions, the steric shielding by the isopropyl group slows down nucleophilic attack, leading to negligible decarboxylation under conditions where less hindered analogs react readily.

In palladium-catalyzed arylation reactions, the steric hindrance of this compound has been a subject of study. wits.ac.za While less hindered substrates like diethyl malonate undergo arylation with good yields, the outcome with more sterically demanding partners is influenced by a combination of steric and electronic factors, with potential side reactions like homocoupling and diarylation becoming more prominent. wits.ac.za The choice of ligand in these catalytic systems can be critical in controlling the selectivity towards the desired mono-arylated product. wits.ac.za

Research on the direct assembly of vicinal all-carbon quaternary stereocenters has also highlighted the importance of steric effects. By introducing increasingly bulky groups like isopropyl and tert-butyl to malonates, diastereoselectivities were found to increase. chinesechemsoc.org However, using ethyl isopropyl malonate did not lead to further improvement and resulted in a significant drop in yield, indicating a fine balance of steric factors is at play. chinesechemsoc.org

Electronic Effects on Reaction Outcomes

The electronic properties of this compound, primarily governed by the electron-withdrawing ester groups and the electron-donating isopropyl group, influence the outcome of its reactions.

The ester functionalities make the carbonyl carbons susceptible to nucleophilic attack, a key step in many of its reactions. The formation of a carbanion at the central carbon upon treatment with a strong base is a fundamental aspect of its chemistry, enabling it to participate in a wide range of chemical transformations.

In the context of Michael additions, the electronic nature of the substituents on the malonate ester plays a role. The electron-releasing inductive effect of the isopropyl group, in conjunction with steric hindrance, contributes to the observed lower reactivity compared to dimethyl and diethyl malonates. ias.ac.in

Industrial and Scalability Perspectives in Academic Research

Process Optimization for Large-Scale Synthesis

The transition of a synthetic route from a laboratory bench to an industrial reactor requires rigorous process optimization to ensure safety, efficiency, and consistency. The traditional synthesis of diethyl isopropylmalonate involves the alkylation of diethyl malonate with an isopropyl halide, such as 2-bromopropane (B125204) or isopropyl bromide, in the presence of a strong base like sodium ethoxide. semanticscholar.orgresearchgate.netchemicalbook.com While effective on a small scale, direct scale-up of this process presents challenges that researchers have sought to address through various optimization strategies.

Key areas of optimization include the choice of base, reaction conditions, and the implementation of advanced process technologies. The base, crucial for deprotonating the diethyl malonate, is a primary target for optimization. While sodium ethoxide is highly effective, its use on an industrial scale involves handling flammable sodium metal and ethanol (B145695), posing safety and cost concerns. stackexchange.com Research into alternative, less hazardous, and more economical bases, such as potassium carbonate, is a key area of investigation. researchgate.net

Table 1: Comparison of Bases for Diethyl Malonate Alkylation

BaseAdvantagesDisadvantages
Sodium Ethoxide High reactivity, fast reaction rates. stackexchange.comRequires handling of sodium metal, moisture sensitive, potential for side reactions if not carefully controlled. stackexchange.com
Potassium Carbonate Lower cost, safer to handle, can be used in phase transfer catalysis. researchgate.netLower basicity, may require higher temperatures or longer reaction times.
Lithium Diisopropylamide (LDA) Very strong base, ensures complete deprotonation, preventing side reactions like Claisen condensation.Expensive, requires cryogenic temperatures, sensitive to air and moisture.

Modern process technologies offer significant advantages for the large-scale synthesis of this compound. Continuous flow synthesis , for example, provides superior control over reaction parameters such as temperature and mixing, leading to improved yields and safety compared to traditional batch reactors. rsc.orgnih.gov The small reactor volumes in flow systems minimize the risk associated with highly exothermic reactions. Furthermore, continuous processing can lead to higher throughput and reduced operational costs. acs.orgresearchgate.net

Phase Transfer Catalysis (PTC) represents another important optimization strategy. PTC facilitates the reaction between reactants in different phases (e.g., a solid inorganic base and an organic substrate solution). This can eliminate the need for strong, soluble bases like sodium ethoxide and may allow for the use of more environmentally friendly solvents, including water. wits.ac.zascribd.comias.ac.in Chiral phase transfer catalysts have also been developed for the enantioselective synthesis of related malonic esters. chinesechemsoc.orgfrontiersin.org

The use of microwave-assisted synthesis has been explored as a green and efficient alternative. researchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions, which is highly desirable for industrial applications. researchgate.net

Purification of the final product is also a critical step in large-scale production. Fractional vacuum distillation is a common method used to obtain high-purity this compound, separating it from unreacted starting materials and by-products. google.com

Economic Considerations in Synthetic Route Design

The economic viability of any industrial chemical process is paramount. For this compound, the cost of production is heavily influenced by the price of raw materials, energy consumption, and the efficiency of the synthetic process. The primary starting materials are diethyl malonate and an isopropylating agent. The production cost of diethyl malonate itself is a significant factor, with established industrial processes starting from materials like chloroacetic acid. wikipedia.orgprocurementresource.comgoogle.com

Table 2: Economic Factors in this compound Synthesis

FactorEconomic Impact
Raw Material Costs Price of diethyl malonate and isopropyl halides are major cost drivers. procurementresource.com
Choice of Base Significant cost differences between bases like sodium ethoxide and potassium carbonate. stackexchange.com
Energy Consumption Costs associated with heating for reflux and energy-intensive purification steps like distillation. stackexchange.comgoogle.com
Process Yield Higher yields directly translate to lower cost per kilogram of product. google.com
Cycle Time Shorter reaction times and faster workups in batch processes, or higher throughput in continuous processes, reduce operational costs.
Capital Expenditure The initial investment in equipment for either batch or continuous processing. Continuous flow systems can sometimes offer lower capital costs for a given production volume. nih.gov

Process intensification, through technologies like continuous flow, can lead to substantial economic benefits. By improving heat and mass transfer, these systems can increase reaction yields and reduce the formation of by-products, simplifying purification and lowering waste disposal costs. The potential for automation in continuous systems can also reduce labor costs.

Environmental and Sustainable Chemistry Aspects in Synthesis

In recent years, the principles of green and sustainable chemistry have become increasingly important in the design of industrial chemical processes. For the synthesis of this compound, this translates to a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

A significant advancement in the sustainable production of malonates is the development of bio-based routes . Malonic acid and its esters can now be produced from renewable feedstocks like glucose through fermentation processes. mdpi.comspecialchem.com This approach offers a much lower carbon footprint compared to traditional petrochemical-based methods and is a key area of ongoing research and development. researchgate.net

The choice of solvent is another critical factor in the environmental impact of a synthesis. Researchers are exploring the use of greener solvents or, ideally, solvent-free reaction conditions. As mentioned, microwave-assisted synthesis can often be performed without a solvent. researchgate.netresearchgate.net The use of water as a solvent in related malonic ester syntheses has also been demonstrated to be an environmentally benign approach.

Table 3: Green Chemistry Strategies for this compound Synthesis

StrategyDescription
Bio-based Feedstocks Using renewable resources like glucose to produce malonic acid and its esters, reducing reliance on fossil fuels. mdpi.comspecialchem.com
Greener Solvents Replacing traditional volatile organic compounds with more environmentally friendly alternatives or water.
Catalysis Utilizing heterogeneous catalysts that can be easily separated and recycled, or biocatalysts like lipases that operate under mild conditions. researchgate.netresearchgate.net
Atom Economy Designing syntheses that maximize the incorporation of all starting material atoms into the final product. Using methyl esters instead of ethyl esters has been suggested as a way to reduce waste. rsc.orgrsc.org
Energy Efficiency Employing methods like microwave heating or continuous flow processing to reduce energy consumption. researchgate.netnih.gov
Waste Reduction Optimizing reactions to minimize by-product formation and developing methods to recycle and reuse materials.

Catalysis plays a central role in greening the synthesis of this compound. The development of heterogeneous catalysts is particularly attractive for industrial applications as they can be easily separated from the reaction mixture and reused, minimizing waste and reducing costs. researchgate.net For instance, modified silica (B1680970) derived from agricultural waste like rice husks has been shown to be an effective catalyst for related transesterification reactions. researchgate.net

By integrating these principles of process optimization, economic analysis, and sustainable chemistry, the industrial production of this compound can be made more efficient, cost-effective, and environmentally responsible.

Q & A

Q. What are the optimal synthetic routes for diethyl isopropylmalonate, and how can purity be ensured?

this compound (CAS 759-36-4) is typically synthesized via esterification of isopropylmalonic acid with ethanol under acidic catalysis. Key steps include refluxing with sulfuric acid as a catalyst, followed by neutralization and distillation. Purity (>98%) is verified using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted precursors or side products like diethyl malonate derivatives .

Q. How does steric hindrance from the isopropyl group influence its reactivity in decarboxylation reactions?

The isopropyl group adjacent to the malonate ester creates steric bulk, which inhibits nucleophilic attack at the carbonyl carbon. For example, this compound exhibits negligible decarboxylation in H₂O-Me₂SO even at elevated temperatures, unlike less hindered analogs (e.g., diethyl ethylmalonate). Researchers should design kinetic studies comparing decarboxylation rates of substituted malonates to quantify steric effects .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Peaks at δ ~1.2–1.4 ppm (isopropyl CH₃), δ ~4.2 ppm (ester CH₂), and carbonyl signals near δ 170 ppm.
  • GC-MS : Molecular ion peak at m/z 202 (C₁₀H₁₈O₄) with fragmentation patterns confirming the ester and isopropyl groups.
  • IR : Strong C=O stretches at ~1740 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address data gaps in toxicity profiles using analog read-across strategies?

When toxicity data for this compound is limited, the U.S. EPA recommends read-across approaches with structurally similar malonates (e.g., dimethyl malonate, CAS 108-59-8). Key endpoints (acute toxicity, developmental effects) are extrapolated by comparing functional groups and reactivity. Data quality is validated using OECD QSAR Toolbox or EPA’s Analog Identification Framework .

Q. What experimental designs optimize alkylation reactions involving this compound enolates?

  • Base Selection : Strong, non-nucleophilic bases (e.g., LDA or NaHMDS) enhance enolate formation while minimizing side reactions.
  • Solvent Effects : Polar aprotic solvents (THF, DMF) stabilize enolates and improve electrophile (e.g., alkyl halide) solubility.
  • Temperature Control : Low temperatures (−78°C) reduce ester hydrolysis and improve regioselectivity .

Q. How do electronic and steric factors affect its application in multicomponent reactions (e.g., Biginelli synthesis)?

The electron-withdrawing ester groups activate the α-hydrogens for condensation, while the isopropyl group sterically directs regioselectivity. For example, in synthesizing dihydropyrimidinones, this compound’s bulk favors formation of 5-isopropyl-substituted products over linear analogs. Computational modeling (DFT) can predict substituent effects on transition states .

Safety and Methodological Challenges

Q. What precautions are critical for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risks).
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~156°C).
  • Storage : Inert atmosphere (N₂) and desiccants to prevent ester hydrolysis. Classified as hazardous (Category 4-3-III) due to flammability and mild toxicity .

Q. How can contradictory data on environmental fate be resolved?

Conflicting biodegradation studies may arise from variable test conditions (e.g., pH, microbial consortia). Standardized OECD 301F tests (ready biodegradability) should be conducted, supplemented with QSAR models for hydrolysis and photodegradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.